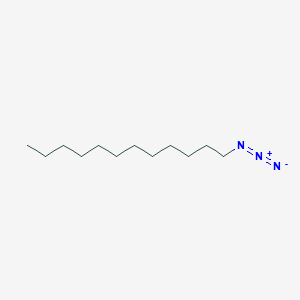![molecular formula C7H17ClN2O2S B3047380 N-[2-(aminomethyl)cyclopentyl]methanesulfonamide hydrochloride CAS No. 1384431-21-3](/img/structure/B3047380.png)
N-[2-(aminomethyl)cyclopentyl]methanesulfonamide hydrochloride
Overview
Description
“N-[2-(aminomethyl)cyclopentyl]methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1384431-21-3 . It has a molecular weight of 228.74 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2O2S.ClH/c1-12(10,11)9-7-4-2-3-6(7)5-8;/h6-7,9H,2-5,8H2,1H3;1H . This code represents the compound’s molecular structure.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(aminomethyl)cyclopentyl]methanesulfonamide hydrochloride, focusing on six unique applications:
Pharmacological Research
N-[2-(aminomethyl)cyclopentyl]methanesulfonamide hydrochloride is extensively studied for its potential pharmacological properties. Researchers investigate its efficacy as a therapeutic agent in treating various conditions, including neurological disorders and cardiovascular diseases. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for drug development .
Neuroscience Studies
In neuroscience, this compound is used to explore its effects on neural pathways and neurotransmitter systems. It is particularly valuable in studying the modulation of synaptic transmission and plasticity. By understanding its impact on the nervous system, scientists aim to develop new treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Biochemical Assays
N-[2-(aminomethyl)cyclopentyl]methanesulfonamide hydrochloride is utilized in various biochemical assays to investigate enzyme activity and inhibition. Its ability to bind to specific enzymes makes it a useful tool in studying enzyme kinetics and developing enzyme inhibitors, which are crucial in drug discovery and development .
Cell Signaling Research
This compound plays a significant role in cell signaling research. It is used to study the pathways involved in cell communication and signal transduction. By analyzing how it affects different signaling molecules, researchers can gain insights into cellular processes and identify potential targets for therapeutic intervention .
Toxicological Studies
Toxicological studies employ N-[2-(aminomethyl)cyclopentyl]methanesulfonamide hydrochloride to assess its safety and potential adverse effects. These studies are essential for determining the compound’s toxicity profile, which is critical for its development as a pharmaceutical agent. Understanding its toxicological properties helps ensure its safe use in clinical settings .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as a building block for creating more complex molecules. Its unique structure allows chemists to design and synthesize new compounds with desired properties. This application is particularly important in the development of novel drugs and materials .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-[2-(aminomethyl)cyclopentyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-7-4-2-3-6(7)5-8;/h6-7,9H,2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEJTUZKOXONFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCC1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(aminomethyl)cyclopentyl]methanesulfonamide hydrochloride | |
CAS RN |
1384431-21-3 | |
| Record name | Methanesulfonamide, N-[2-(aminomethyl)cyclopentyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384431-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(aminomethyl)cyclopentyl]methanesulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B3047300.png)

![3-[(3-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B3047303.png)
![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-nitro-](/img/structure/B3047304.png)






![6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3047315.png)
